

Summary of Clinical Evidence from Key Trials

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Compound Focus: Camizestrant

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Camizestrant's development program includes multiple clinical trials. The most impactful recent data comes from the SERENA-6 trial, while earlier-phase trials have established its foundational efficacy and safety profile.

Table 1: Key Clinical Trials for Camizestrant

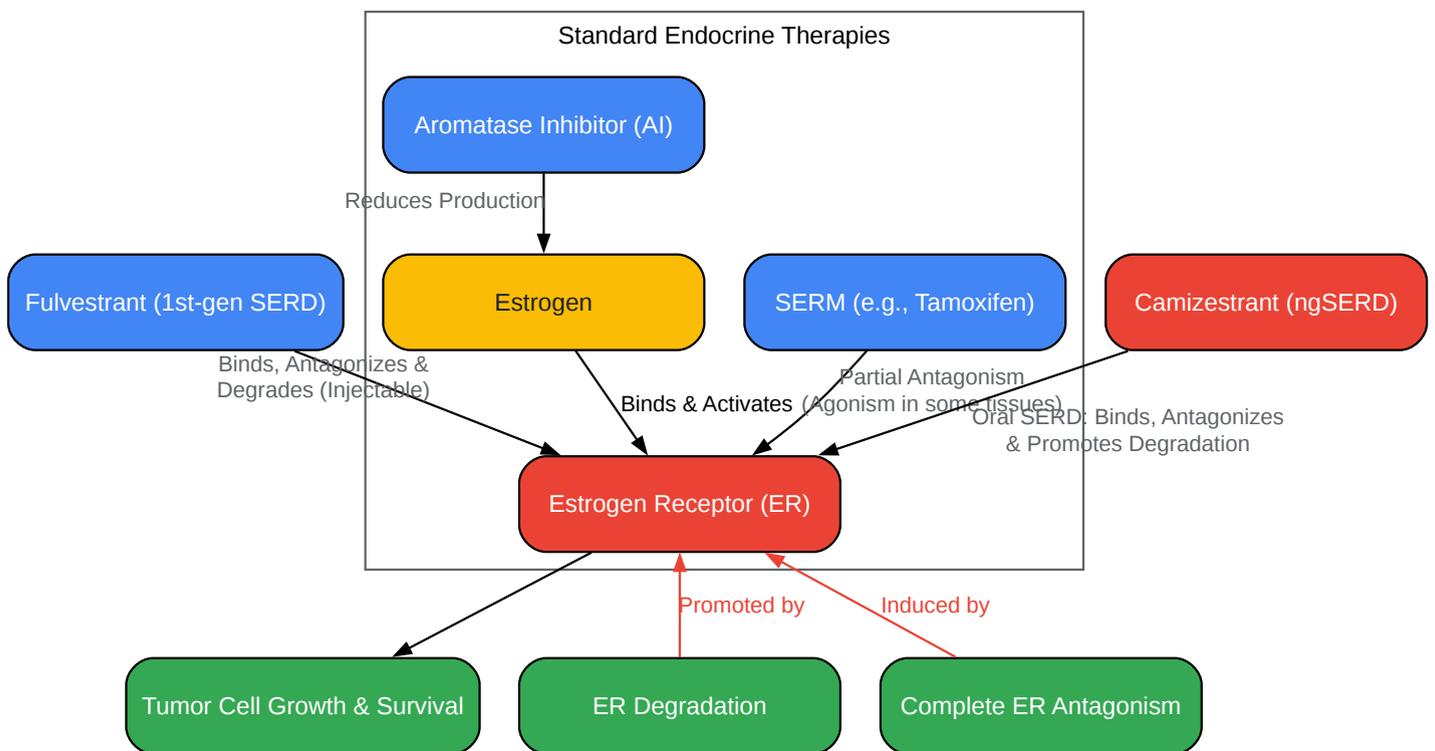
Trial (Phase)	Design & Patient Population	Key Efficacy Findings	Key Safety Findings
SERENA-6 (Phase 3)	Compared switching to Camizestrant + CDK4/6i vs. continuing Aromatase Inhibitor + CDK4/6i in 1st-line patients with emergent <i>ESR1</i> mutations (detected via ctDNA) without radiological progression [1] [2].	• 56% reduction in risk of disease progression/death (HR 0.44). • Median PFS: 16.0 months vs. 9.2 months (control). • Consistent benefit across all 3 CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) [2].	Safety profile consistent with known profiles of individual drugs. Most common Grade ≥3 events were hematological (e.g., neutropenia). Discontinuation rates were very low (1-2%) [2].
SERENA-2 (Phase 2)	Compared Camizestrant (75 mg, 150 mg) vs. Fulvestrant in postmenopausal women with ER+/HER2- advanced breast cancer who had progressed on prior endocrine therapy [3].	• Camizestrant 75 mg significantly improved PFS vs. fulvestrant (HR 0.58). • Benefit was observed in patients with and without <i>ESR1</i> mutations [3].	Most common treatment-emergent adverse events across camizestrant doses were visual disturbances (photopsia), bradycardia, and fatigue. Most were low grade [3].
SERENA-1 (Phase 1)	A multi-part, open-label study assessing camizestrant as a monotherapy and in combination with CDK4/6 inhibitors [4].	Established the 75 mg dose as the	

recommended phase 3 dose. Showed antitumor activity in heavily pre-treated patients, including those with prior CDK4/6i and fulvestrant exposure [4]. | **Camizestrant** was well-tolerated in combination with all three CDK4/6 inhibitors. No clinically meaningful drug-drug interactions were identified [4]. |

Mechanism of Action & Preclinical Profile

As a next-generation oral SERD and complete ER antagonist, **camizestrant**'s mechanism is distinct from earlier endocrine therapies.

The diagram below illustrates its mechanism of action and key differentiators.



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Key differentiators of **camizestrant** established in preclinical studies include [5]:

- **Potent and Selective ER Degradation:** It achieves robust degradation of the estrogen receptor, minimizing its ability to trigger cancer cell proliferation.
- **Complete ER Antagonism:** It acts as a pure antagonist with no agonistic activity in any tissue, unlike Selective Estrogen Receptor Modulators (SERMs) like tamoxifen.
- **Activity Against Resistance Mutations:** It demonstrates robust antitumor activity in models with *ESR1* mutations, a key driver of resistance to aromatase inhibitors.
- **Overcoming Fulvestrant Limitations:** As an oral drug, it can achieve higher and more consistent exposure than the intramuscular fulvestrant, potentially leading to more complete ER suppression.

Future Research Directions

The clinical development of **camizestrant** is ongoing and expanding into earlier stages of breast cancer, aiming to prevent recurrence in high-risk patients.

- **CAMBRIA-1 (NCT05774951):** A Phase III trial comparing 5 years of **camizestrant** versus standard endocrine therapy in patients with ER+/HER2- early breast cancer who have already completed 2-5 years of adjuvant endocrine therapy without recurrence [6].
- **CAMBRIA-2 (NCT05774951):** A Phase III trial comparing 7 years of upfront adjuvant **camizestrant** versus standard endocrine therapy, with abemaciclib permitted in both arms for the first 2 years [6].

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References

1. Camizestrant demonstrated highly statistically significant and clinically meaningful improvement in progression-free survival in 1st-line advanced HR-positive breast cancer with an emergent *ESR1* tumour mutation in SERENA-6 Phase III trial [astrazeneca.com]
2. Camizestrant reduced the risk of disease progression or death by 56% in patients with advanced HR-positive breast cancer with an emergent *ESR1* tumour mutation in SERENA-6 Phase III trial [astrazeneca.com]
3. Articles Camizestrant, a next-generation oral SERD, versus ... [sciencedirect.com]

4. Advanced Breast Cancer: Results from SERENA-1 [pubmed.ncbi.nlm.nih.gov]
5. The Next-Generation Oral Selective Estrogen Receptor ... [pmc.ncbi.nlm.nih.gov]
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